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Abstract

Branaplam (formerly LMIO70) is a small molecule, orally available pyridazine derivative that
functions as a potent and selective modulator of mMRNA splicing.[1] Initially developed by
Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action
later led to its investigation as a therapeutic for Huntington's Disease (HD).[2][3] Branaplam
modulates splicing by stabilizing the interaction between the U1l small nuclear
ribonucleoprotein (SNRNP) and the pre-mRNA transcript.[4] This interaction selectively alters
splice site recognition, leading to therapeutically relevant outcomes for distinct genetic
diseases. In the context of SMA, it promotes the inclusion of exon 7 in the Survival Motor
Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[5][6] For
Huntington's Disease, it induces the inclusion of a novel, frameshift-inducing pseudoexon in the
huntingtin (HTT) transcript, triggering nonsense-mediated decay and lowering the levels of the
mutant huntingtin protein.[3][5][7] Despite demonstrating target engagement in clinical trials,
development for both indications was discontinued due to safety concerns and the evolving
therapeutic landscape.[2][8] This guide provides an in-depth technical overview of branaplam's
mechanism, quantitative data, and the experimental protocols used in its evaluation.

Chemical and Pharmacological Properties

Branaplam is a pyridazine derivative with the ability to cross the blood-brain barrier, a critical
feature for treating neurological disorders.[2] Its chemical and pharmacological characteristics
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are summarized below.

Property Value | Description Reference(s)
(6E)-3-(1H-Pyrazol-4-yl)-6-[[3-
(2,2,6,6-tetramethylpiperidin-4-

IUPAC Name yl)oxy-1H-pyridazin-6- [1]
ylidene]cyclohexa-2,4-dien-1-
one

Molecular Formula C22H27Ns02 [1]

Molar Mass 393.491 g-mol—1 [1]

Development Codes LMIO70, NVS-SM1 [1]
MRNA Splicing (specifically the

Target pre-mRNA:U1 snRNP [5114]
complex)

ECso (SMN2 Splicing) 20 nM /0.02 uM [9][10]

ICso (HTT Lowering) <10 nM [5][11]

ICso (hERG inhibition) 6.3 uM [9][12]

Administration Oral [2]

Mechanism of Action

Branaplam's therapeutic potential stems from its ability to selectively modulate mRNA splicing

for different genes, leading to distinct, disease-specific outcomes.

Spinal Muscular Atrophy (SMA)

In SMA, the SMNL1 gene is deleted or mutated, leading to a deficiency of the essential SMN

protein. A paralogous gene, SMN2, differs by a single C-to-T transition in exon 7, which

disrupts a splicing enhancer site.[13] This causes the majority of SMN2 transcripts to exclude

exon 7, resulting in a truncated, unstable, and poorly functional protein.[2][13]

© 2025 BenchChem. All rights reserved. 2/17

Tech Support


https://bitesizebio.com/31699/protein-quantitation-alphalisa/
https://bitesizebio.com/31699/protein-quantitation-alphalisa/
https://bitesizebio.com/31699/protein-quantitation-alphalisa/
https://bitesizebio.com/31699/protein-quantitation-alphalisa/
https://www.researchgate.net/publication/332001472_Meso_scale_discovery-based_assays_for_the_detection_of_aggregated_huntingtin
https://experiments.springernature.com/articles/10.1007/978-1-0716-1697-0_19
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6634308/
https://www.researchgate.net/publication/332001472_Meso_scale_discovery-based_assays_for_the_detection_of_aggregated_huntingtin
https://www.singulex.com/single-molecule-counting
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878250/
https://pdfs.semanticscholar.org/6157/823688359fba9013214debd59c9aac65eb33.pdf
https://app.jove.com/t/30486/electrochemiluminescence-assay-for-quantification-target-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC6435127/
https://app.jove.com/t/30486/electrochemiluminescence-assay-for-quantification-target-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC6435127/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Branaplam corrects this splicing defect. It binds to and stabilizes the transient RNA duplex
formed between the 5’ splice site of the SMN2 pre-mRNA and the U1 snRNP.[5][6] This
enhanced interaction promotes the recognition and inclusion of exon 7 by the spliceosome,
leading to an increased production of full-length, functional SMN protein.[6][14]

SMN2 Gene Splicing (Branaplam Treated)
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Branaplam's mechanism of action in Spinal Muscular Atrophy (SMA).

Huntington's Disease (HD)
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HD is caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the
production of a mutant huntingtin protein (mHTT) with a toxic polyglutamine tract.[3] A primary
therapeutic strategy is to reduce the levels of this toxic protein.

Branaplam was discovered to lower mHTT levels through a distinct splicing modulation event.
[3] It promotes the inclusion of a previously unannotated, 115-base-pair cryptic pseudoexon
into the HTT mRNA transcript.[5][7][15] The inclusion of this pseudoexon introduces a
premature termination codon, creating a frameshift.[16] This altered mRNA is recognized as
faulty by the cell's quality control machinery and is rapidly degraded through the nonsense-
mediated RNA decay (NMD) pathway.[3] The ultimate result is a significant, dose-dependent
reduction in the production of both total and mutant huntingtin protein.[5][11]
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Branaplam's mechanism of action in Huntington's Disease (HD).
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Summary of Clinical Trials

Branaplam underwent clinical evaluation for both SMA and HD before development was halted.

Spinal Muscular Atrophy (NCT02268552)

This was a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1.[17] The
trial aimed to evaluate safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
[17]
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Parameter Finding Reference(s)

) Infants with genetically
Study Population ] [17]
confirmed Type 1 SMA.

Once-weekly oral
Dosing Regimen administration with dose [17]

escalation.

In an analysis of 8 patients, a

median improvement of 4.5

points on the CHOP INTEND
Efficacy (Motor) scale was seen after 86 days. [6]

5 patients treated for over 127

days had a median

improvement of 7.0 points.

Some patients showed
] preserved abilities to eat orally
Efficacy (Other) and breathe without 12

assistance.

Thrombocytosis was noted in 9
Safety of 25 patients but was [6]
manageable.

Development for SMA was
discontinued in July 2021 due
to the rapidly advancing

Outcome treatment landscape, as [2]
branaplam was no longer
considered a highly

differentiated option.

Huntington's Disease (VIBRANT-HD, NCT05111249)

This was a Phase 2b study in adults with early manifest HD to find an optimal dose and
evaluate safety.[18][19]
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Parameter

Finding

Reference(s)

Study Population

Adults (ages 25-75) with early
manifest HD.

[19]

Dosing Regimen

Once-weekly oral solution with
doses including 56 mg and
112 mg.

[18][19]

Pharmacodynamics

Demonstrated target
engagement by lowering
mutant huntingtin protein
(mHTT) in the cerebrospinal
fluid (CSF). This was the first
oral HTT mRNA splice
modulator to show this effect.

[8]

Safety

The trial was paused and
ultimately discontinued due to
safety signals. Many
participants showed signs of

peripheral neuropathy,

increases in neurofilament light

chain (NfL) in blood and CSF
(indicating nerve injury), and
MRI findings of increased

lateral ventricle volume.

[8120]

Outcome

Development for HD was
permanently discontinued in
December 2022 due to the
negative safety signals

observed.

[1](8]

Experimental Protocols

Evaluating the effects of a splicing modulator like branaplam requires a suite of molecular and

cellular biology techniques. Below are detailed, representative protocols for key experiments.
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General Experimental Workflow

A typical in vitro experiment to assess a splicing modulator follows a standardized workflow
from cell treatment to data analysis.
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General In Vitro Experimental Workflow

1. Cell Culture
(e.g., Patient-derived Fibroblasts,
HEK?293T, or iPSC-derived Neurons)

l

2. Treatment
Plate cells and treat with varying
concentrations of Branaplam vs. Vehicle Control

l

3. Incubation
Incubate for a defined period
(e.g., 24-72 hours)

l

4. Cell Lysis & Harvest
Harvest cells and perform lysis to
extract total RNA and protein

RNA Protein
Extraction xtraction
RNA Analysis Protein Analysis
5a. RT-gPCR 5b. Immunoassay / Western Blot
Analyze inclusion/exclusion of target exons Quantify target protein levels
(e.g., SMN2 Exon 7, HTT Pseudoexon) (e.g., SMN, mHTT)
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Workflow for in vitro evaluation of splicing modulators.
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Analysis of Splicing by Reverse Transcription-
Quantitative PCR (RT-qPCR)

This protocol is used to quantify the relative abundance of different mMRNA splice isoforms.[21]

o RNA Extraction:

Culture cells (e.g., patient fibroblasts) to ~80% confluency.
Treat cells with desired concentrations of branaplam or vehicle (DMSO) for 24-48 hours.

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen)
following the manufacturer's instructions. Include an on-column DNase treatment step to
eliminate genomic DNA contamination.

Quantify RNA concentration and assess purity using a spectrophotometer (e.g.,
NanoDrop).

cDNA Synthesis (Reverse Transcription):

o Synthesize first-strand cDNA from 1 ug of total RNA using a reverse transcription kit (e.g.,

SuperScript IV VILO, Invitrogen) with a mix of oligo(dT) and random hexamer primers.

Quantitative PCR (gPCR):

Design primers flanking the alternatively spliced region. For SMN2, primers would be in
exon 6 and exon 8 to amplify products that either include or exclude exon 7.[22] For HTT,
one primer would be in the pseudoexon and the other in a flanking constitutive exon.[22]

Prepare gPCR reactions in a 20 pL volume containing: 10 pyL of 2x SYBR Green Master
Mix, 1 L of forward primer (10 uM), 1 pL of reverse primer (10 uM), 2 pL of diluted cDNA,
and 6 pL of nuclease-free water.

Run the reaction on a real-time PCR system (e.g., QuantStudio 7 Flex) with a standard
thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C
for 1 min.
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o Include a melt curve analysis at the end to confirm the specificity of the amplified products.
[23]

o Data Analysis:

o Calculate the relative expression of splice variants using the AACt method, normalizing to
a stable housekeeping gene (e.g., GAPDH, ACTB). The ratio of the exon-included versus
exon-skipped isoform indicates the splicing efficiency.

Quantification of SMN Protein by Western Blot

This semi-quantitative method visualizes and measures changes in total SMN protein levels.
[17]

e Protein Extraction:
o Treat and harvest cells as described in 4.2.1.

o Lyse cell pellets on ice using RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Homogenize the lysate and centrifuge at 12,000 rpm for 20 min at 4°C to pellet cell debris.
[17]

o Collect the supernatant and determine protein concentration using a BCA Protein Assay
Kit.[17]

o SDS-PAGE and Transfer:
o Denature 20-30 pg of protein lysate by boiling in Laemmli sample buffer.
o Separate proteins on a 10-12% SDS-polyacrylamide gel.

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a
wet or semi-dry transfer system.[15]

e Immunoblotting:
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o Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-
buffered saline with 0.1% Tween-20 (TBS-T).[24]

o Incubate the membrane overnight at 4°C with a primary antibody against SMN (e.g.,
mouse anti-SMN, 1:1,000 dilution).[17]

o Wash the membrane 3-5 times with TBS-T.

o Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated
secondary antibody (e.g., goat anti-mouse HRP, 1:5,000).

o Wash the membrane again 3-5 times with TBS-T.

e Detection and Quantification:
o Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
o Capture the signal using an imaging system (e.g., Bio-Rad ChemiDoc).

o Quantify band intensity using software like ImageJ. Normalize the SMN protein signal to a
loading control like B-actin or B-tubulin to correct for loading differences.[20]

Quantification of Huntingtin Protein by Meso Scale
Discovery (MSD) Immunoassay

MSD assays are a highly sensitive, electrochemiluminescence-based method for quantifying
total and mutant HTT in samples like cell lysates or CSF.[5][13]

e Plate Preparation:

o Use MSD plates pre-coated with a capture antibody (e.g., an antibody recognizing a
region common to both WT and mHTT).

o Add blocking buffer (e.g., MSD Blocker A) to each well and incubate for 1 hour at room
temperature with shaking.

o Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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o Sample and Calibrator Incubation:
o Prepare a standard curve using recombinant HTT protein of known concentration.

o Add 25-50 L of standards, controls, and samples (diluted cell lysates or CSF) to the
appropriate wells.

o Seal the plate and incubate for 2 hours at room temperature with vigorous shaking (~500-
700 rpm).[25]

o Detection Antibody Incubation:
o Wash the plate 3 times.

o Add the detection antibody solution. This antibody recognizes a different epitope on the
HTT protein and is conjugated with an SULFO-TAG™ electrochemiluminescent label. For
mHTT-specific detection, an antibody targeting the polyglutamine tract (e.g., MW1) can be
used.[5]

o Seal the plate and incubate for 1-2 hours at room temperature with vigorous shaking.[25]
e Reading and Analysis:

o Wash the plate 3 times.

o Add 150 pL of MSD Read Buffer T to each well.

o Immediately read the plate on an MSD instrument (e.g., MESO SECTOR S 600). The
instrument applies a voltage, causing the SULFO-TAG™ to emit light, which is measured.

o Calculate protein concentrations in the samples by interpolating their signals from the
standard curve.

Conclusion

Branaplam hydrochloride stands as a significant case study in the field of RNA-targeting
small molecules. Its development showcased a sophisticated mechanism for modulating mRNA
splicing with high potency and selectivity for two distinct and challenging neurological diseases.
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While its clinical journey was ultimately halted by safety concerns, the research surrounding
branaplam has provided invaluable insights. It demonstrated that a single small molecule can
be rationally applied to correct splicing defects in one disease (SMA) and induce targeted
MRNA degradation in another (HD). The data and methodologies generated during its
preclinical and clinical evaluation continue to inform the development of next-generation
splicing modulators, highlighting both the immense therapeutic potential and the critical
importance of thorough safety profiling for this class of drugs. safety profiling for this class of
drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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